Ethyl 7-oxododecanoate

説明

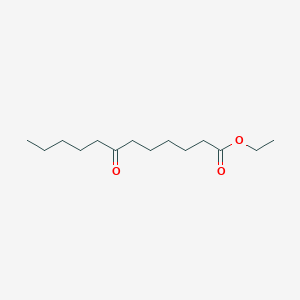

Ethyl 7-oxododecanoate is a chemical compound with the CAS Number: 58262-36-5 . It has a molecular weight of 242.36 and its IUPAC name is ethyl 7-oxododecanoate . It appears as a cloudy colorless oil .

Molecular Structure Analysis

The molecular formula of Ethyl 7-oxododecanoate is C14H26O3 . The InChI Code is 1S/C14H26O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3-12H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 7-oxododecanoate is a cloudy colorless oil . Its molecular formula is C14H26O3 and it has a molar mass of 242.35 .科学的研究の応用

Biochemistry

Application Summary

Ethyl 7-oxododecanoate is utilized in biochemistry for the synthesis of deep eutectic solvents (DESs), which are alternatives to traditional organic solvents . These DESs are used in various biotechnological applications due to their non-toxic and biodegradable nature.

Experimental Methods

DESs are typically prepared by thermal mixing of two or more components, such as a quaternary ammonium salt with metal chlorides, to form a eutectic mixture with a melting temperature lower than the individual components .

Results

The use of DESs in biotechnology includes extraction of active substances from natural resources, pretreatment of biomass for enzymatic hydrolysis of cellulose, production of bioplastics, and as a medium for biocatalytic reactions .

Pharmaceutical Research

Application Summary

In pharmaceutical research, Ethyl 7-oxododecanoate is explored for its potential as a precursor in the synthesis of various pharmaceutical compounds due to its reactive keto group .

Experimental Methods

The compound is used in chemical reactions that require a keto ester as a starting material, where it undergoes further chemical transformations to yield desired pharmaceutical agents .

Results

The outcomes of such research are proprietary and specific to pharmaceutical companies’ R&D, but generally involve the synthesis of novel compounds with potential therapeutic effects.

Materials Science

Application Summary

In materials science, Ethyl 7-oxododecanoate serves as a monomer or an intermediate in the synthesis of polymers and resins .

Experimental Methods

It is involved in polymerization reactions where its ester group reacts with other monomers to form polyesters or other polymeric materials .

Results

The resulting materials are evaluated for properties such as durability, flexibility, and resistance to various environmental factors.

Organic Chemistry

Application Summary

Organic chemists employ Ethyl 7-oxododecanoate in the synthesis of complex organic molecules, leveraging its keto ester functionality for various organic reactions .

Experimental Methods

It is used in reactions like Michael additions, aldol condensations, and as a building block for the construction of larger organic frameworks .

Results

The compound aids in the formation of diverse organic structures, which are then analyzed for their chemical properties and potential applications.

Industrial Applications

Application Summary

Industrially, Ethyl 7-oxododecanoate finds applications in the manufacture of fragrances, flavors, and as an intermediate in the production of other industrial chemicals .

Experimental Methods

It is incorporated into various chemical processes due to its reactivity, contributing to the synthesis of complex molecules used in consumer products .

Results

The compound enhances the diversity of chemical products available for commercial use, particularly in the consumer goods sector.

Environmental Research

Application Summary

Environmental scientists study Ethyl 7-oxododecanoate for its impact on ecosystems, particularly its biodegradability and potential as an environmentally friendly solvent alternative .

Experimental Methods

Research involves assessing the compound’s breakdown in environmental conditions and its interactions with biological systems .

Results

Findings contribute to understanding the environmental footprint of chemical compounds and their suitability for “green” chemistry applications.

This analysis provides a snapshot of the multifaceted applications of Ethyl 7-oxododecanoate across various scientific disciplines, highlighting its versatility and importance in research and industry. Each application is a testament to the compound’s utility and potential for innovation in scientific exploration.

Agriculture

Application Summary

Ethyl 7-oxododecanoate may be used in agriculture to enhance plant resistance to pathogens and stress, contributing to crop yield and food security .

Experimental Methods

The compound could be involved in the synthesis of agrochemicals or as a growth regulator, influencing plant growth and defense mechanisms .

Results

Improved crop resilience and yield could be the outcomes, potentially reducing the economic impact of biotic stressors on agriculture .

Analytical Chemistry

Application Summary

In analytical chemistry, Ethyl 7-oxododecanoate could be used as a biosolvent for green extractions, contributing to safer and more sustainable analytical practices .

Experimental Methods

It might be involved in sample preparation or as a reaction medium in various analytical techniques .

Results

The use of Ethyl 7-oxododecanoate as a biosolvent could lead to reduced toxicity and environmental impact of analytical processes .

Food Industry

Application Summary

Ethyl 7-oxododecanoate could find applications in the food industry as a flavor enhancer or preservative due to its chemical properties .

Experimental Methods

It might be used in the formulation of food products to improve taste or extend shelf life .

Results

The inclusion of Ethyl 7-oxododecanoate in food products could lead to enhanced flavors and longer-lasting freshness .

Cosmetic Industry

Application Summary

In the cosmetic industry, Ethyl 7-oxododecanoate could be used in the formulation of biocosmetics, contributing to the development of natural and sustainable beauty products .

Experimental Methods

It may be incorporated as an ingredient in skincare or haircare products due to its potential benefits .

Results

The use of Ethyl 7-oxododecanoate in cosmetics could result in products that are more environmentally friendly and potentially beneficial for skin and hair health .

Energy Sector

Application Summary

Ethyl 7-oxododecanoate could be explored for its potential in energy storage applications, particularly in the context of renewable energy and sustainability .

Experimental Methods

It might be used in the development of energy storage systems or as a component in renewable energy technologies .

Results

The application of Ethyl 7-oxododecanoate in the energy sector could contribute to more efficient and sustainable energy storage solutions .

Nanotechnology

Application Summary

In nanotechnology, Ethyl 7-oxododecanoate could be utilized in the synthesis of nanoparticles or nanostructures for various technological applications .

Experimental Methods

It may be involved in the production of nanomaterials with specific properties for use in electronics, medicine, or environmental applications .

Results

The integration of Ethyl 7-oxododecanoate in nanotechnology could lead to advancements in material science and the development of innovative nano-enabled products .

Safety And Hazards

特性

IUPAC Name |

ethyl 7-oxododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBYNRAELGEYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557993 | |

| Record name | Ethyl 7-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxododecanoate | |

CAS RN |

58262-36-5 | |

| Record name | Ethyl 7-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)